molecular formula C14H12O3 B6320042 4-(4-Hydroxyphenyl)-3-methylbenzoic acid CAS No. 1261927-83-6

4-(4-Hydroxyphenyl)-3-methylbenzoic acid

Cat. No.: B6320042
CAS No.: 1261927-83-6
M. Wt: 228.24 g/mol
InChI Key: YCTFUDPCYHBZNW-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)-3-methylbenzoic acid is an organic compound with a molecular structure that includes a hydroxyphenyl group and a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxyphenyl)-3-methylbenzoic acid typically involves the reaction of 4-hydroxybenzaldehyde with methylbenzoic acid under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of methylbenzoic acid reacts with 4-hydroxybenzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-(4-Hydroxyphenyl)-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenyl)-3-methylbenzoic acid depends on its specific application. For instance, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The hydroxy group can form hydrogen bonds with amino acid residues, while the aromatic ring can participate in π-π interactions, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Similar structure but lacks the methyl group.

    3-Methylbenzoic acid: Similar structure but lacks the hydroxyphenyl group.

    4-Hydroxyphenylacetic acid: Similar structure but has an acetic acid moiety instead of a methylbenzoic acid moiety.

Uniqueness

4-(4-Hydroxyphenyl)-3-methylbenzoic acid is unique due to the presence of both a hydroxyphenyl group and a methylbenzoic acid moiety, which can confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-(4-hydroxyphenyl)-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-9-8-11(14(16)17)4-7-13(9)10-2-5-12(15)6-3-10/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTFUDPCYHBZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591652
Record name 4'-Hydroxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261927-83-6
Record name 4'-Hydroxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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